
7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol . This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields.
準備方法
The synthesis of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of appropriate alkyl halides with purine derivatives under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, followed by purification steps such as recrystallization to obtain the desired product .
化学反応の分析
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学的研究の応用
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an antagonist to certain receptors or inhibit specific enzymes involved in metabolic pathways . The exact pathways and molecular targets are still under investigation.
類似化合物との比較
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other purine derivatives such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine has a similar purine structure but different functional groups.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, theophylline shares a similar core structure but differs in its methylation pattern.
特性
分子式 |
C12H18N4O2 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC名 |
7-butyl-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-3-5-7-15-8-13-10-9(15)11(17)14-12(18)16(10)6-4-2/h8H,3-7H2,1-2H3,(H,14,17,18) |
InChIキー |
PBEKWDMOYATOCP-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=NC2=C1C(=O)NC(=O)N2CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



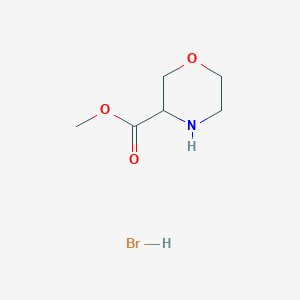


![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
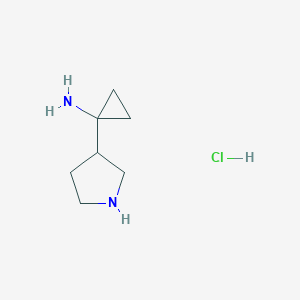
![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
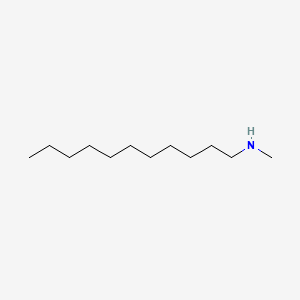
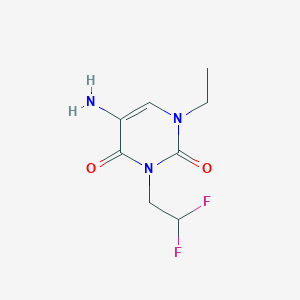
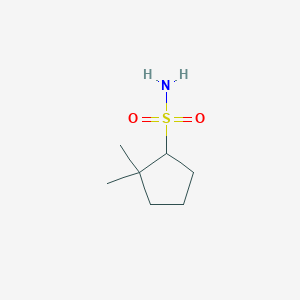

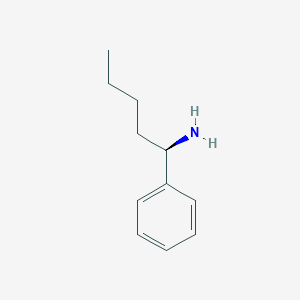
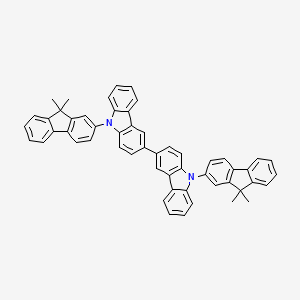
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)
